Mass Spectrometric Differentiation: Δm/z +5 Separation Eliminates Quantification Ambiguity vs. Non-Deuterated 2,3-Diethylpyrazine
2,3-Diethylpyrazine-d5 contains five deuterium atoms on its ethyl side chains, yielding a molecular weight of 141.23 g/mol compared to 136.20 g/mol for unlabeled 2,3-diethylpyrazine, a mass difference of +5 Da . This Δm/z = +5 separation exceeds the minimum requirement of +3 Da for small molecules (<1000 Da) to avoid spectral overlap with the naturally occurring M+1 and M+2 isotopic peaks of the unlabeled analyte . Structurally related pyrazines such as 2,3-dimethylpyrazine (108.14 g/mol) or 2-ethyl-3-methylpyrazine (122.17 g/mol) differ in both mass and chemical behavior, introducing variable extraction and ionization recovery that compromises quantitative accuracy [1].
| Evidence Dimension | Mass difference between internal standard and analyte |
|---|---|
| Target Compound Data | 141.23 g/mol; Δm/z = +5 vs. unlabeled analyte |
| Comparator Or Baseline | Unlabeled 2,3-diethylpyrazine: 136.20 g/mol (Δm/z = 0); Minimum required Δm/z for small molecules: +3 Da |
| Quantified Difference | Δm/z = +5 (exceeds +3 Da minimum by 2 Da) |
| Conditions | GC-MS and LC-MS quantitative analysis |
Why This Matters
The +5 Da mass difference ensures complete spectral separation without interference from natural isotopic abundance peaks, a prerequisite for validated quantitative bioanalytical methods per regulatory guidance.
- [1] van de Merbel NC. Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Trends Anal Chem. 2008;27(10):924-933. View Source
